molecular formula C22H16Cl2N2O3 B11561464 N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3,5-dichloro-2-methoxybenzamide

N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3,5-dichloro-2-methoxybenzamide

Cat. No.: B11561464
M. Wt: 427.3 g/mol
InChI Key: JEYZWXBBMWJJMA-UHFFFAOYSA-N
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Description

N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3,5-dichloro-2-methoxybenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole compounds are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry .

Preparation Methods

The synthesis of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3,5-dichloro-2-methoxybenzamide typically involves the reaction of 2-aminophenol with carboxylic acids or their derivatives under specific conditions. One common method involves heating carboxylic acids with ortho-aminophenol in the presence of polyphosphoric acid (PPA) to form the benzoxazole ring . The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3,5-dichloro-2-methoxybenzamide undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3,5-dichloro-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its antibacterial or anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3,5-dichloro-2-methoxybenzamide can be compared with other benzoxazole derivatives such as:

These compounds share similar structural features but differ in their chemical properties and biological activities, making this compound unique in its applications and effects.

Properties

Molecular Formula

C22H16Cl2N2O3

Molecular Weight

427.3 g/mol

IUPAC Name

N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3,5-dichloro-2-methoxybenzamide

InChI

InChI=1S/C22H16Cl2N2O3/c1-12-7-8-13(22-26-17-5-3-4-6-19(17)29-22)9-18(12)25-21(27)15-10-14(23)11-16(24)20(15)28-2/h3-11H,1-2H3,(H,25,27)

InChI Key

JEYZWXBBMWJJMA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=O)C4=C(C(=CC(=C4)Cl)Cl)OC

Origin of Product

United States

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